1-butyl-5-nitro-1H-pyrazole
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Overview
Description
1-Butyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a butyl group at the first position and a nitro group at the fifth position of the pyrazole ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-butyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the fifth position of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-butyl-5-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butyl-5-nitro-1H-pyrazole has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-butyl-5-nitro-1H-pyrazole is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
- 1-Butyl-3-nitro-1H-pyrazole
- 1-Butyl-4-nitro-1H-pyrazole
- 1-Butyl-5-amino-1H-pyrazole
Comparison: 1-Butyl-5-nitro-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, such as 1-butyl-3-nitro-1H-pyrazole and 1-butyl-4-nitro-1H-pyrazole, the 5-nitro derivative may exhibit different chemical reactivity and biological properties due to the electronic and steric effects imparted by the nitro group at the fifth position .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open avenues for therapeutic research.
Properties
IUPAC Name |
1-butyl-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-6-9-7(10(11)12)4-5-8-9/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXQFAZHRJQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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